N-[4-[5-(4-cyclopropyl-2-methylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-2-(trifluoromethyl)phenyl]acetamide
Description
N-[4-[5-(4-cyclopropyl-2-methylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-2-(trifluoromethyl)phenyl]acetamide is an intricate chemical compound, part of a sophisticated class of molecules often employed in various scientific research and industrial applications
Properties
IUPAC Name |
N-[4-[5-(4-cyclopropyl-2-methylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2/c1-9(27)23-14-6-5-11(7-13(14)18(19,20)21)16-24-17(28-25-16)15-12(10-3-4-10)8-22-26(15)2/h5-8,10H,3-4H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXHJDWVIJWPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=NN3C)C4CC4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[5-(4-cyclopropyl-2-methylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-2-(trifluoromethyl)phenyl]acetamide generally involves multi-step procedures:
Initial Formation: Starting with the preparation of 4-cyclopropyl-2-methylpyrazole, which typically involves cyclopropylation and methylation of pyrazole.
Oxadiazole Ring Construction: Following this, the 1,2,4-oxadiazole ring is synthesized through a reaction that often includes amidoxime intermediates.
Final Coupling: The trifluoromethyl phenyl group is then introduced, usually via aromatic substitution reactions. The final step is acylation to form the acetamide group.
Industrial Production Methods: For large-scale production, optimization of each reaction step is crucial, often requiring the development of catalytic systems to enhance yield and selectivity, as well as continuous flow systems to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of reactions, such as:
Oxidation: Where the pyrazole or oxadiazole rings may be oxidized under specific conditions.
Reduction: Reactions where nitro groups on the molecule could be reduced to amines.
Substitution: Both electrophilic and nucleophilic substitutions can occur, especially on the phenyl ring and the oxadiazole core.
Common Reagents and Conditions: Standard reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for substitution reactions like palladium on carbon.
Major Products: Products from these reactions can range from simple oxidation or reduction derivatives to complex substitution products, which can further expand the compound’s applicability.
Scientific Research Applications
Chemistry: It serves as a starting material for synthesizing more complex organic molecules, aiding in the development of new catalysts and materials. Biology: In bioorganic chemistry, it is used to study enzyme interactions and as a potential ligand in receptor studies. Medicine: Investigated for its potential in pharmaceuticals, particularly as an anti-inflammatory or anticancer agent, due to its ability to interact with various biological targets. Industry: Utilized in materials science for the development of new polymers and as a component in agrochemical research.
Mechanism of Action
Mechanism: The compound interacts primarily through its functional groups, which can engage in hydrogen bonding, van der Waals interactions, and π-π stacking with molecular targets. Molecular Targets and Pathways: These interactions can modulate the activity of enzymes or receptors, influencing pathways such as inflammatory cascades or signal transduction mechanisms.
Comparison with Similar Compounds
N-(4-(1H-pyrazol-3-yl)phenyl)acetamide
4-(5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)-N-(2-fluorophenyl)acetamide
N-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)acetamide
These compounds share similar core structures but differ in their functional groups, which can significantly alter their reactivity and applications. The unique trifluoromethyl group in N-[4-[5-(4-cyclopropyl-2-methylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-2-(trifluoromethyl)phenyl]acetamide enhances its electron-withdrawing capability, thus affecting its overall reactivity and interaction with biological molecules.
This compound’s distinct combination of functional groups and structural complexity makes it a valuable subject of study in multiple scientific domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
